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molecular formula C7H4Cl2N2 B8495332 2-(5,6-Dichloropyridin-2-yl)acetonitrile

2-(5,6-Dichloropyridin-2-yl)acetonitrile

Cat. No. B8495332
M. Wt: 187.02 g/mol
InChI Key: YBPWMDRRZSSOAW-UHFFFAOYSA-N
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Patent
US09328096B2

Procedure details

To a solution of 6-(bromomethyl)-2,3-dichloropyridine (Preparation 60, 2.90 g, 3.13 mmol) in IMS (20 mL) and water (15 mL) was added NaCN (552 mg, 11.3 mmol). The reaction was heated to 100° C. for 1 hour before cooling to room temperature and quenching with saturated aqueous NaHCO3 solution (50 mL). The mixture was extracted with DCM (3×50 mL) and the organic layers combined, dried over MgSO4 and concentrated in vacuo. The residue was purified using reverse phase column chromatography eluting with 0-100% MeCN in water with 0.1% formic acid to afford the title compound (341 mg, 15% over two steps).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][CH:4]=1.[C-:11]#[N:12].[Na+]>O>[Cl:10][C:6]1[CH:5]=[CH:4][C:3]([CH2:2][C:11]#[N:12])=[N:8][C:7]=1[Cl:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
BrCC1=CC=C(C(=N1)Cl)Cl
Name
Quantity
552 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
IMS
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
CUSTOM
Type
CUSTOM
Details
quenching with saturated aqueous NaHCO3 solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-100% MeCN in water with 0.1% formic acid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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